

A Technical Guide to the Basic Research Applications of 4-Methylumbelliferyl Stearate

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Compound of Interest

Compound Name: 4-Methylumbelliferyl stearate

Cat. No.: B1199015

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylumbelliferyl stearate (4-MUS) is a fluorogenic substrate primarily utilized for the sensitive measurement of lipase and esterase activity.^{[1][2]} It belongs to a family of substrates derived from the fluorescent coumarin, 4-methylumbelliferone (4-MU). The core principle of its application lies in the enzymatic hydrolysis of the ester bond linking stearic acid to 4-MU. This cleavage event releases the 4-methylumbelliferone fluorophore, which, unlike its esterified form, emits a strong blue fluorescence upon excitation.^[3] This property allows for the continuous and highly sensitive quantification of enzyme activity in a variety of biological samples.

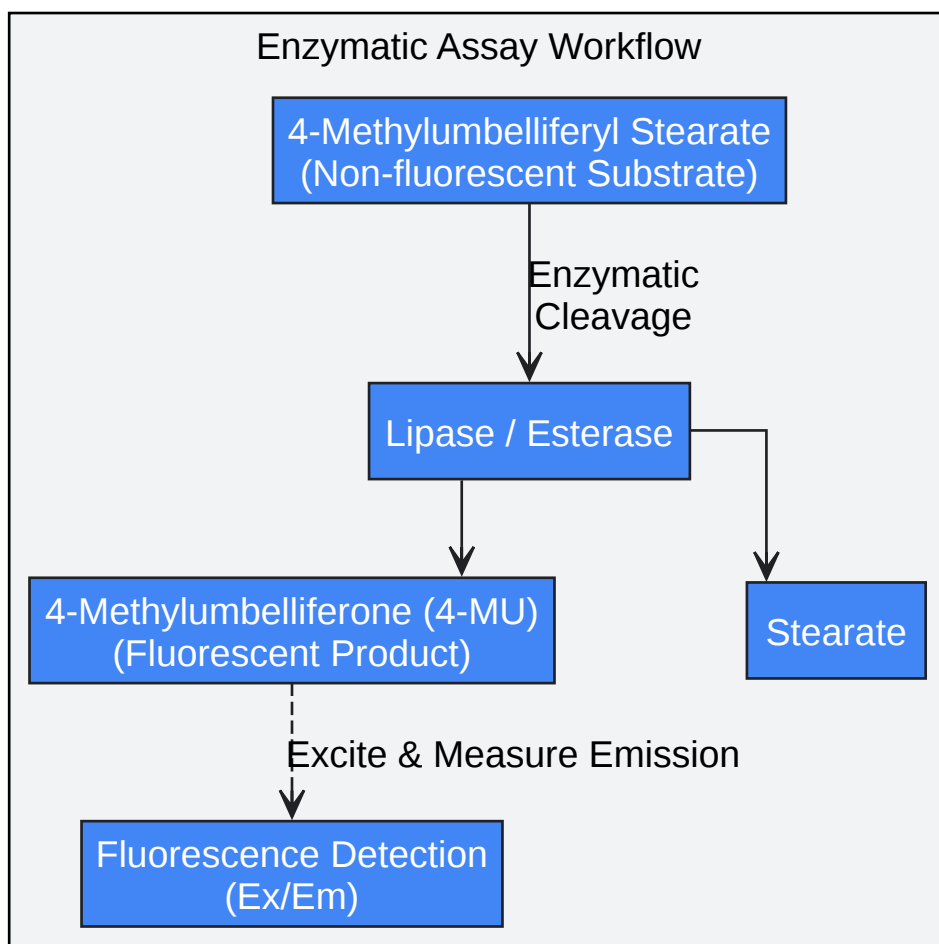
The enzymatic reaction liberates 4-methylumbelliferone (4-MU), which can be detected fluorometrically.^[4] The fluorescence of the released 4-MU is pH-dependent, with optimal detection typically occurring under basic conditions.^[5]

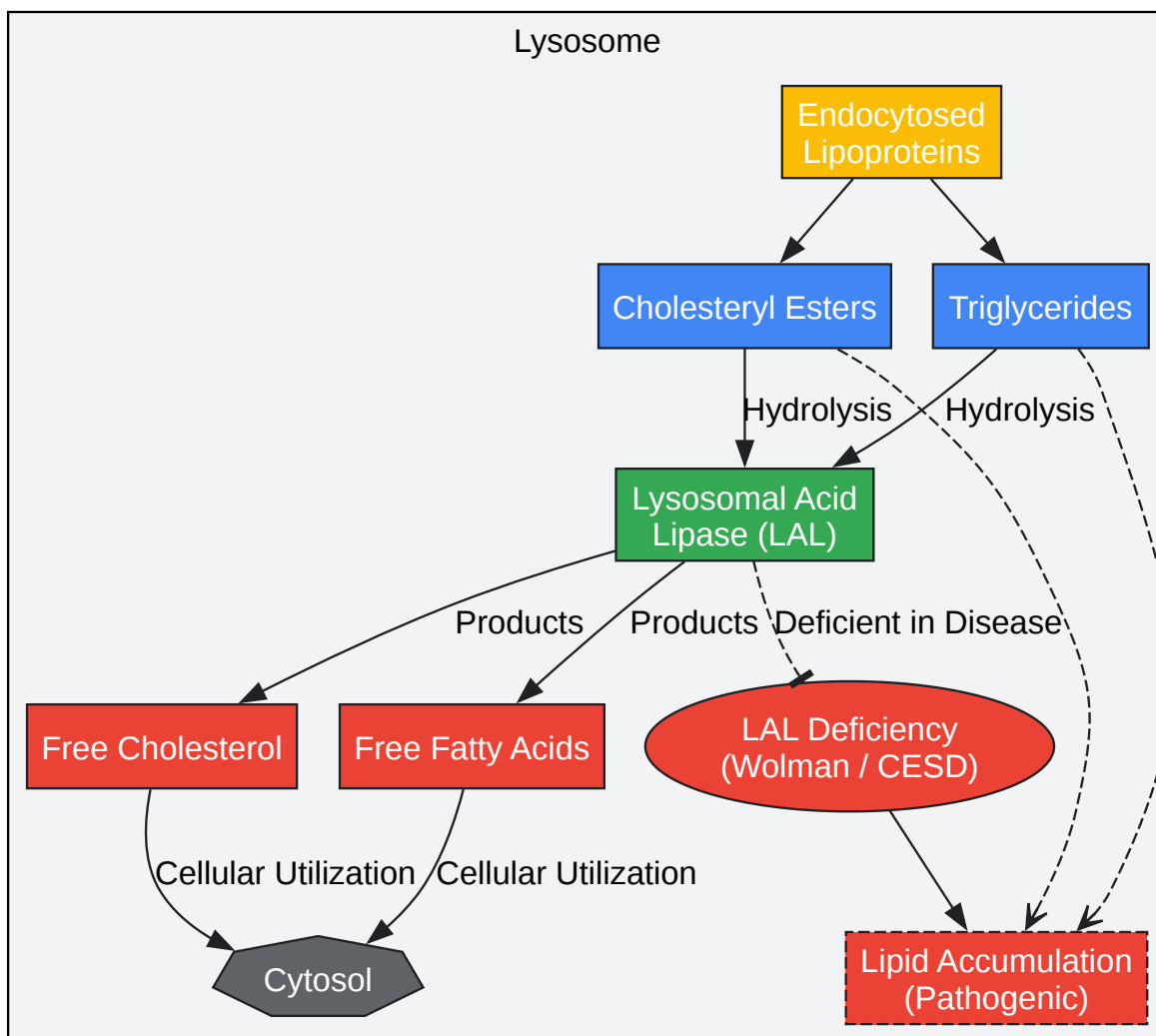
Core Application: Fluorometric Enzyme Activity Assays

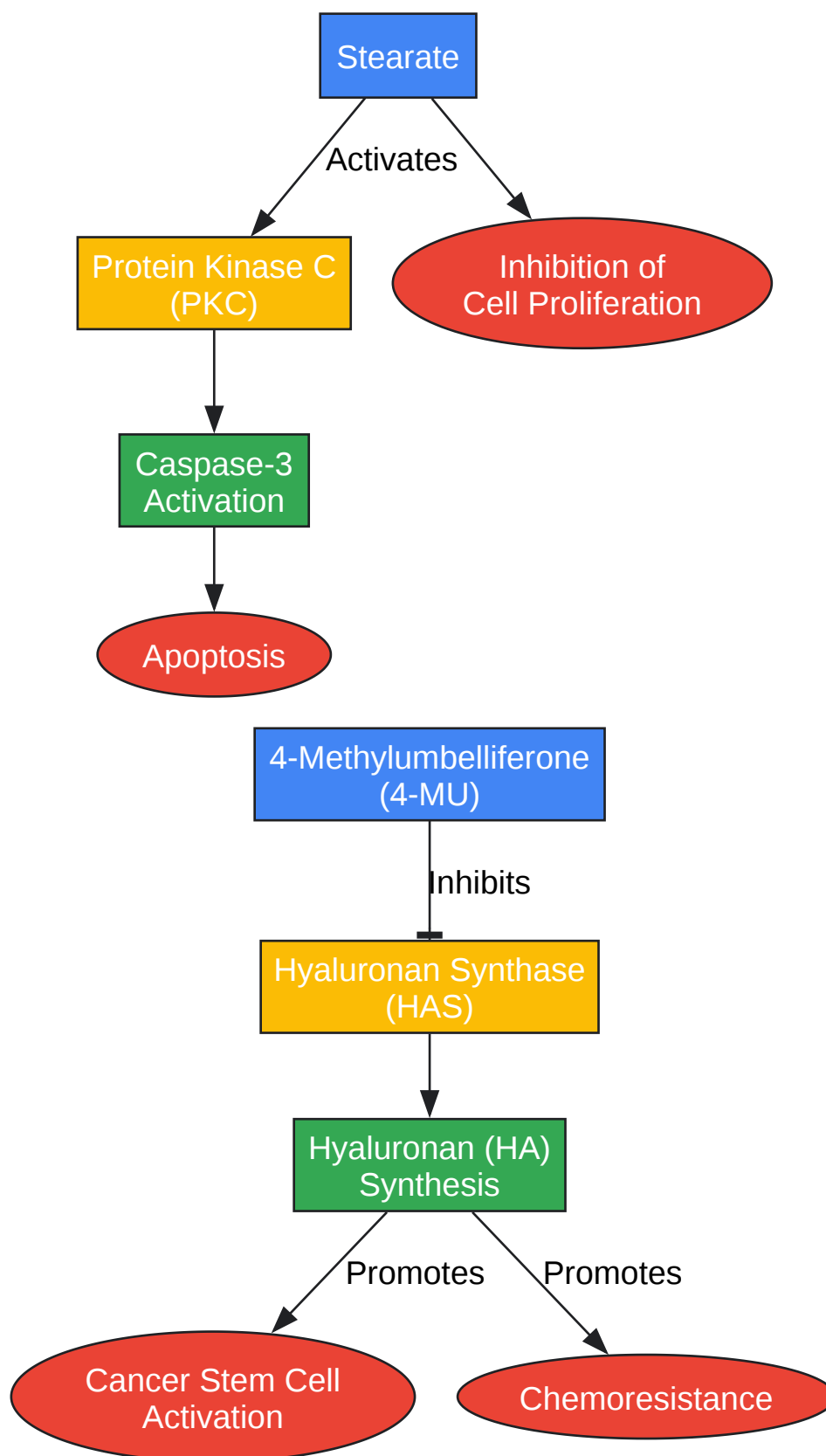
The primary application of 4-MUS is in the quantification of enzymes that hydrolyze ester bonds, particularly lipases and other esterases.^{[2][6]} These enzymes are ubiquitous and play critical roles in lipid metabolism and signaling.

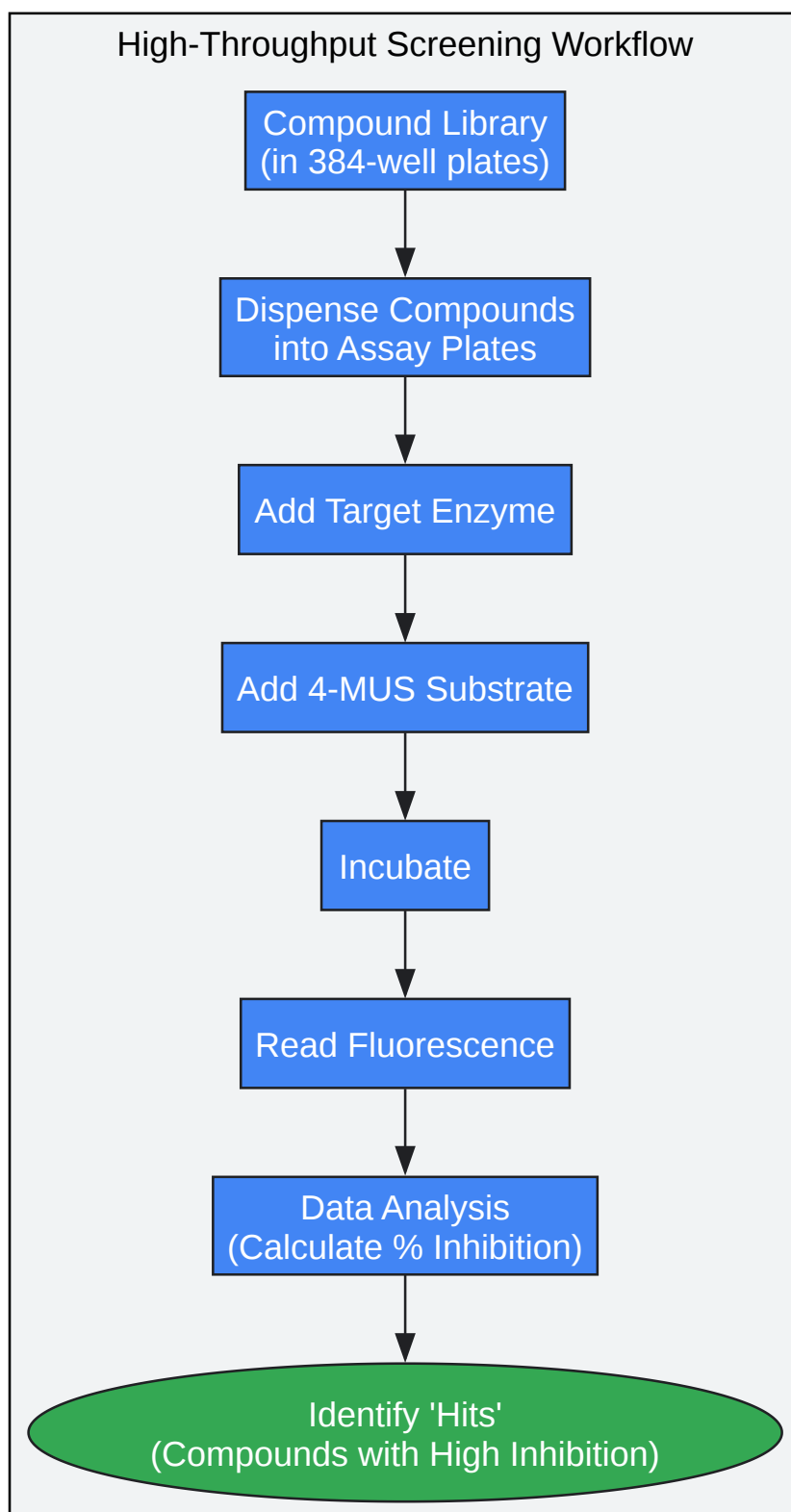
Principle of Detection

The assay is based on a straightforward enzymatic reaction. A lipase or esterase cleaves the stearate group from the non-fluorescent 4-MUS molecule. This releases the highly fluorescent 4-methylumbelliferone (4-MU), and the rate of its formation is directly proportional to the enzyme's activity. The increase in fluorescence can be monitored over time using a fluorometer.









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